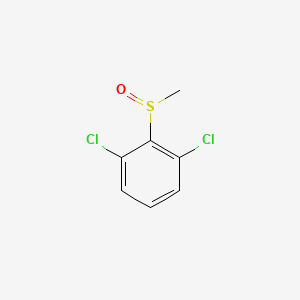

2,6-Dichlorophenylmethylsulfoxide

Description

2,6-Dichlorophenylmethylsulfoxide is an organosulfur compound featuring a methylsulfoxide group (-S(O)CH₃) attached to a 2,6-dichlorophenyl ring. This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine substituents at the 2 and 6 positions of the aromatic ring.

Theoretical studies using density functional theory (DFT), as highlighted in , are critical for predicting its physicochemical properties, including electronic band gaps, dipole moments, and vibrational spectra .

Properties

Molecular Formula |

C7H6Cl2OS |

|---|---|

Molecular Weight |

209.09 g/mol |

IUPAC Name |

1,3-dichloro-2-methylsulfinylbenzene |

InChI |

InChI=1S/C7H6Cl2OS/c1-11(10)7-5(8)3-2-4-6(7)9/h2-4H,1H3 |

InChI Key |

FERWOIZMUYDQAV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorophenylmethylsulfoxide typically involves the oxidation of 2,6-Dichlorophenylmethylsulfide. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide (H2O2), sodium periodate (NaIO4), or m-chloroperbenzoic acid (m-CPBA). The reaction is usually performed in an organic solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN) under controlled temperature conditions to ensure the selective formation of the sulfoxide.

Industrial Production Methods

In an industrial setting, the production of 2,6-Dichlorophenylmethylsulfoxide may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorophenylmethylsulfoxide can undergo various chemical reactions, including:

Oxidation: Further oxidation of the sulfoxide group can lead to the formation of the corresponding sulfone.

Reduction: Reduction of the sulfoxide group can revert it back to the sulfide.

Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: 2,6-Dichlorophenylmethylsulfone.

Reduction: 2,6-Dichlorophenylmethylsulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

2,6-Dichlorophenylmethylsulfoxide has been investigated as a potential therapeutic agent due to its ability to inhibit specific biological targets. For instance, studies have shown that aryl sulfoxides can serve as inhibitors for monoacylglycerol lipase (MAGL), an enzyme implicated in pain and inflammation pathways. The compound's structure-activity relationship (SAR) has been explored to optimize its potency against MAGL, making it a candidate for treating neuropathic pain and inflammatory conditions .

Table 1: Structure-Activity Relationship of Aryl Sulfoxides

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| LEI-515 | 630 | MAGL Inhibition |

| 2,6-Dichlorophenylmethylsulfoxide | TBD | Potential anti-inflammatory effects |

Biological Studies

The compound has been utilized in various biological assays to understand its effects on cell viability and growth. Similar to DMSO, it can act as a vehicle for drug delivery in both in vitro and in vivo studies. For instance, it has been noted that low concentrations may stimulate cell growth while higher concentrations could inhibit or induce cell death .

Case Study: Effects on Cell Lines

A study investigating the effects of 2,6-Dichlorophenylmethylsulfoxide on human lymphoid cells demonstrated that it could act as a reversible cell cycle arrester at the G1 phase, providing insights into its potential use in cancer research .

Solvent for Chemical Reactions

Due to its excellent solubility properties, 2,6-Dichlorophenylmethylsulfoxide is employed as a solvent in various chemical reactions, particularly those involving polar compounds. Its ability to dissolve a wide range of analytes makes it valuable in high-throughput screening processes for drug discovery .

Mechanism of Action

The mechanism of action of 2,6-Dichlorophenylmethylsulfoxide involves its interaction with molecular targets through its sulfoxide group. The sulfoxide group can participate in hydrogen bonding and dipole-dipole interactions, which can influence the compound’s binding affinity with enzymes and receptors. The chlorine atoms on the benzene ring can also contribute to the compound’s overall reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfoxides

Dimethyl Sulfoxide (DMSO)

DMSO (CAS 67-68-5) is a benchmark sulfoxide with two methyl groups bonded to the sulfinyl sulfur. Key differences between DMSO and 2,6-Dichlorophenylmethylsulfoxide arise from their substituents:

- Electronic Effects : The electron-donating methyl groups in DMSO enhance its polar aprotic solvent properties, whereas the electron-withdrawing chlorine atoms in 2,6-Dichlorophenylmethylsulfoxide likely reduce electron density at the sulfoxide group, altering reactivity in nucleophilic or electrophilic reactions .

- Physical Properties : DMSO has a melting point of 20.2°C, boiling point of 190°C, and density of 1.19 g/cm³ . In contrast, the bulky 2,6-dichlorophenyl group in 2,6-Dichlorophenylmethylsulfoxide is expected to increase molecular weight and melting/boiling points due to enhanced intermolecular interactions (e.g., van der Waals forces).

- Applications : DMSO is widely used as a solvent and cryoprotectant , while 2,6-Dichlorophenylmethylsulfoxide’s applications may be niche, such as in asymmetric catalysis or as a bioactive intermediate.

Deuterated DMSO Variants

Deuterated DMSO (e.g., dimethyl sulfoxide-d6, CAS 2206-27-1) shares structural similarity but replaces hydrogen with deuterium. The 2,6-Dichlorophenylmethylsulfoxide lacks such isotopic variants in the evidence, though deuterated forms could theoretically enhance spectroscopic analysis .

Aryl Sulfoxides with Heterocyclic Moieties

discusses sulfoxide derivatives with pyridine or benzohydrazone groups (e.g., 2,6-diacetylpyridine bis-(benzochydrazone)). These compounds exhibit distinct electronic properties due to conjugation with aromatic systems. For example, pyridine-based sulfoxides show redshifted UV-vis absorption compared to purely aliphatic sulfoxides like DMSO . The 2,6-dichlorophenyl group in 2,6-Dichlorophenylmethylsulfoxide may similarly influence UV-vis spectra, though experimental data are needed for confirmation.

Comparative Data Table

Research Findings and Theoretical Insights

- Solvent Effects: Conformational changes in sulfoxides, such as (E)-5-(diethylamino)-2-[(4-methylbenzylidene)aminomethyl]phenol, are solvent-dependent . For 2,6-Dichlorophenylmethylsulfoxide, polar aprotic solvents may stabilize specific conformers, influencing its catalytic or binding properties.

Biological Activity

2,6-Dichlorophenylmethylsulfoxide (DCMS) is a sulfur-containing organic compound that has garnered attention due to its biological activity and potential implications in various fields, including toxicology and pharmacology. Understanding its biological effects is crucial for assessing its safety and therapeutic potential.

Chemical Structure and Properties

DCMS is characterized by the presence of two chlorine atoms on the phenyl ring and a sulfoxide functional group. Its molecular formula is , and it exhibits properties typical of sulfoxides, including polarity and the ability to participate in redox reactions.

Toxicological Effects

Research indicates that DCMS can induce various toxicological effects in laboratory animals. A study highlighted that upon oral exposure, significant liver toxicity was observed at doses exceeding 800 mg/kg in rats, leading to alterations in liver enzyme activities . The compound is metabolized primarily in the liver, where it undergoes oxidation to form reactive metabolites that may contribute to its toxicological profile .

Enzymatic Interactions

DCMS has been shown to influence cytochrome P450 enzymes, which are critical for drug metabolism. Specifically, it can induce cytochrome P450 isoforms in a dose-dependent manner, affecting the metabolism of other compounds and potentially leading to drug-drug interactions .

Case Study 1: Hepatotoxicity in Rats

In a controlled study involving male Wistar rats, DCMS was administered at varying doses to evaluate its hepatotoxic effects. The results demonstrated dose-dependent increases in liver weight and significant histopathological changes, including centrilobular necrosis and fatty degeneration at higher doses (≥300 mg/kg) .

| Dose (mg/kg) | Liver Weight Increase (%) | Histopathological Changes |

|---|---|---|

| 75 | 10 | Mild |

| 150 | 25 | Moderate |

| 300 | 50 | Severe |

Case Study 2: Metabolism and Excretion

Another study investigated the metabolic pathways of DCMS in male rats. It was found that after a single oral administration of 800 mg/kg, metabolites such as 2,5-dichlorophenyl methyl sulfone were detected in urine samples. This indicates that DCMS undergoes significant biotransformation, leading to the formation of various metabolites that may also exhibit biological activity .

Pharmacological Potential

Despite its toxicological concerns, there is emerging interest in the pharmacological applications of DCMS. Preliminary studies suggest potential anti-inflammatory properties attributed to its ability to modulate cytokine production in vitro . Further research is required to elucidate these effects and determine the therapeutic window for safe use.

Q & A

Q. What are the critical safety protocols for handling 2,6-Dichlorophenylmethylsulfoxide in laboratory settings?

Researchers must adhere to strict safety measures, including:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation .

- Emergency Procedures: In case of spills, evacuate the area, use absorbent materials, and avoid environmental contamination .

- Training: Ensure lab personnel demonstrate competence in hazard identification and emergency response, following protocols similar to dimethyl sulfoxide handling .

Q. How should 2,6-Dichlorophenylmethylsulfoxide be stored to ensure stability?

- Storage Conditions: Keep in sealed, light-resistant containers at room temperature (preferably in a cool, dry place) .

- Incompatibilities: Avoid proximity to strong oxidizers, heat sources, or electrostatic discharges to prevent decomposition .

- Moisture Control: Store in a desiccator if hygroscopic properties are observed (analogous to dimethyl sulfoxide-d6 handling) .

Q. What synthetic methodologies are commonly employed to prepare 2,6-Dichlorophenylmethylsulfoxide?

- Oxidation of Sulfides: Use oxidizing agents (e.g., hydrogen peroxide or meta-chloroperbenzoic acid) to convert 2,6-dichlorophenylmethyl sulfide to the sulfoxide .

- Purification: Employ recrystallization or column chromatography to isolate the product, monitoring purity via GC or HPLC (as in methyl phenyl sulfoxide protocols) .

Q. Which analytical techniques are recommended for characterizing 2,6-Dichlorophenylmethylsulfoxide?

- Spectroscopy: Use H/C NMR to confirm sulfoxide group presence and chlorine substitution patterns .

- Chromatography: Validate purity (>98%) via GC-MS or HPLC with UV detection, referencing methyl phenyl sulfoxide quality control methods .

Advanced Research Questions

Q. How can researchers design experiments to probe the sulfoxide group’s reactivity in 2,6-Dichlorophenylmethylsulfoxide under varying pH conditions?

- pH-Dependent Studies: Prepare buffered solutions (pH 2–12) and monitor sulfoxide reduction to sulfide or oxidation to sulfone using kinetic assays .

- Catalytic Screening: Test transition-metal catalysts (e.g., Ru or Fe complexes) to evaluate stereoselectivity in chiral environments .

Q. What strategies resolve contradictions in reported solubility data for 2,6-Dichlorophenylmethylsulfoxide across solvents?

- Solvent Polarity Analysis: Measure solubility in DMSO, ethanol, and dichloromethane using gravimetric methods, correlating results with Hansen solubility parameters .

- Temperature Gradients: Conduct differential scanning calorimetry (DSC) to assess phase transitions and solubility limits at 10–50°C .

Q. How does 2,6-Dichlorophenylmethylsulfoxide interact with biological systems, and what assays are suitable for studying its cytotoxicity?

- In Vitro Models: Use human cell lines (e.g., HepG2) for MTT assays, comparing cytotoxicity to structurally related chlorophenols .

- Enzyme Inhibition: Investigate interactions with cytochrome P450 enzymes via fluorometric assays, noting sulfoxide’s potential as a substrate or inhibitor .

Q. What mechanistic insights can be gained from studying byproduct formation during 2,6-Dichlorophenylmethylsulfoxide synthesis?

- Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to detect intermediates like sulfinic acids or disulfides .

- Computational Modeling: Perform DFT calculations to predict transition states and optimize reaction pathways, reducing unwanted byproducts .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.